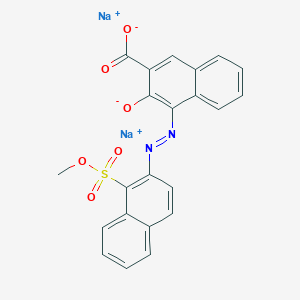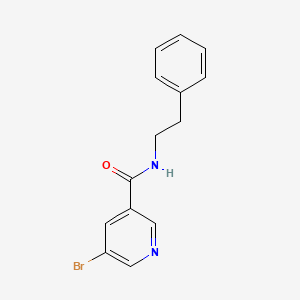![molecular formula C31H36N2O5S2 B14169922 N-{3-acetyl-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-1H-indol-5-yl}-4-tert-butylbenzenesulfonamide CAS No. 305373-49-3](/img/structure/B14169922.png)
N-{3-acetyl-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-1H-indol-5-yl}-4-tert-butylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-acetyl-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-1H-indol-5-yl}-4-tert-butylbenzenesulfonamide is a complex organic compound that features a combination of indole, sulfonyl, and tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-acetyl-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-1H-indol-5-yl}-4-tert-butylbenzenesulfonamide typically involves multiple steps, including the formation of the indole core, sulfonylation, and acetylation. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction uses boron reagents and palladium catalysts to form carbon-carbon bonds, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for yield and purity. The process would include careful control of reaction conditions such as temperature, solvent, and catalyst concentration to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-{3-acetyl-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-1H-indol-5-yl}-4-tert-butylbenzenesulfonamide can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of an aromatic hydrogen atom with an electrophile.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Substitution Reactions: These reactions involve the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), acids (e.g., sulfuric acid), and bases (e.g., sodium hydroxide). Reaction conditions such as temperature, solvent, and catalyst type are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various substituted aromatic compounds, while oxidation and reduction can produce different oxidation states of the compound.
Scientific Research Applications
N-{3-acetyl-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-1H-indol-5-yl}-4-tert-butylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{3-acetyl-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-1H-indol-5-yl}-4-tert-butylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and indole groups allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and other indole-based molecules share structural similarities and biological activities.
Sulfonyl Compounds: Molecules containing sulfonyl groups, such as sulfonamides, exhibit similar chemical reactivity and applications.
tert-Butyl Compounds: Compounds with tert-butyl groups, such as tert-butylphenyl derivatives, have similar steric and electronic properties.
Uniqueness
N-{3-acetyl-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-1H-indol-5-yl}-4-tert-butylbenzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
305373-49-3 |
|---|---|
Molecular Formula |
C31H36N2O5S2 |
Molecular Weight |
580.8 g/mol |
IUPAC Name |
N-[3-acetyl-1-(4-tert-butylphenyl)sulfonyl-2-methylindol-5-yl]-4-tert-butylbenzenesulfonamide |
InChI |
InChI=1S/C31H36N2O5S2/c1-20-29(21(2)34)27-19-24(32-39(35,36)25-14-9-22(10-15-25)30(3,4)5)13-18-28(27)33(20)40(37,38)26-16-11-23(12-17-26)31(6,7)8/h9-19,32H,1-8H3 |
InChI Key |
OKTRAJKEDHGONO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C=CC(=C2)NS(=O)(=O)C4=CC=C(C=C4)C(C)(C)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


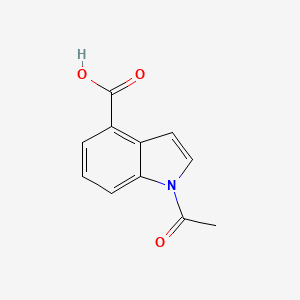
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-cyano-2-(trimethylstannyl)-, 1,1-dimethylethyl ester](/img/structure/B14169841.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-cyclopropyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14169843.png)
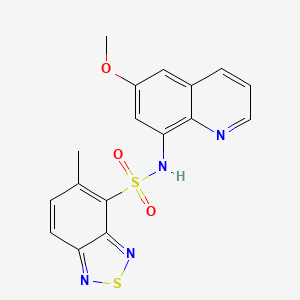
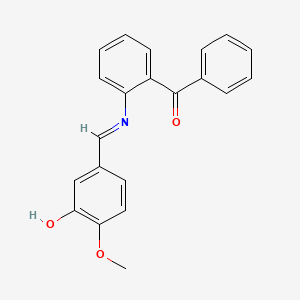


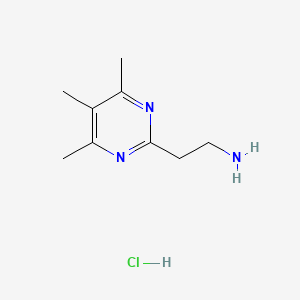
![3-[4-(benzylsulfamoyl)phenyl]-N-(2,4-difluorophenyl)propanamide](/img/structure/B14169873.png)
![4-ethyl-5-[3-(4-methoxyphenyl)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14169880.png)

